3-Formylphenyl 4-chlorobenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

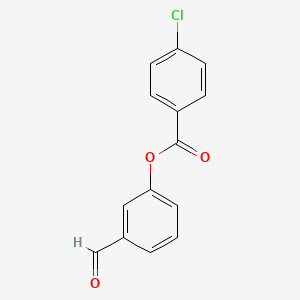

Structure

2D Structure

属性

IUPAC Name |

(3-formylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHQOTRRNVKUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Formylphenyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic approach for 3-Formylphenyl 4-chlorobenzoate. Due to the limited availability of experimental data for this specific isomer, this paper also includes comparative data for the more extensively characterized isomer, 4-Formylphenyl 4-chlorobenzoate, to serve as a valuable reference for researchers in the field.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzoate ester linkage between a 3-formylphenyl group and a 4-chlorobenzoyl group. While specific experimental data for the 3-formyl isomer is scarce in publicly accessible literature, its fundamental molecular properties can be defined. For comparative purposes, the well-documented properties of the isomeric 4-Formylphenyl 4-chlorobenzoate are also presented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO₃ | Calculated |

| Molecular Weight | 260.67 g/mol | Calculated |

| IUPAC Name | (3-formylphenyl) 4-chlorobenzoate | IUPAC Nomenclature |

| CAS Number | Not found | N/A |

Table 2: Physicochemical Properties of 4-Formylphenyl 4-chlorobenzoate (Isomer)

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO₃ | PubChem |

| Molecular Weight | 260.67 g/mol | PubChem[1] |

| IUPAC Name | (4-formylphenyl) 4-chlorobenzoate | PubChem[1] |

| CAS Number | 108577-34-0 | Sigma-Aldrich |

| Appearance | White solid | N/A |

| Melting Point | 114.5 °C | ResearchGate |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of Aryl Esters via Acyl Chloride

This protocol describes a general procedure for the synthesis of aryl esters, which can be adapted for the preparation of this compound.

Materials:

-

3-hydroxybenzaldehyde (1 equivalent)

-

4-chlorobenzoyl chloride (1.1 equivalents)

-

Anhydrous Pyridine or Triethylamine (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 3-hydroxybenzaldehyde and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Anhydrous pyridine is added dropwise to the stirred solution.

-

Addition of Acyl Chloride: A solution of 4-chlorobenzoyl chloride in anhydrous DCM is added dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel and the organic layer is washed successively with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude ester is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

As of the date of this publication, specific spectroscopic data for this compound is not available in the public domain. For the benefit of researchers, the following table summarizes the known spectroscopic data for the isomer, 4-Formylphenyl 4-chlorobenzoate. This information can serve as a useful reference for the characterization of related compounds.

Table 3: Spectroscopic Data for 4-Formylphenyl 4-chlorobenzoate (Isomer)

| Technique | Data |

| FTIR (KBr, cm⁻¹) | 1741.78 (C=O, ester), 1701 (C=O, aldehyde) |

| ¹H NMR (400 MHz) | δ (ppm): Aromatic protons (multiplet, 7.57-7.81), Aldehyde proton |

| ¹³C NMR | Chemical shifts corresponding to aromatic carbons, ester carbonyl, and aldehyde carbonyl have been reported. |

Note: The detailed peak assignments and coupling constants for the NMR spectra of the 4-formyl isomer are available in specialized chemical databases.

Signaling Pathways and Biological Activity

There is currently no information available in scientific literature regarding the biological activity or any associated signaling pathways for this compound or its isomers. This represents a significant knowledge gap and an opportunity for future research in drug discovery and development.

Conclusion

This compound is a distinct chemical entity for which detailed experimental characterization is lacking in public scientific databases. This guide provides its fundamental molecular properties and a well-established, general protocol for its synthesis. The included data for the isomer 4-Formylphenyl 4-chlorobenzoate offers a valuable comparative tool for researchers. Further investigation is required to fully characterize the physicochemical properties, spectroscopic profile, and potential biological activities of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Formylphenyl 4-chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Formylphenyl 4-chlorobenzoate in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on establishing a robust framework for researchers to conduct their own solubility assessments. The protocols and analytical workflows described herein are based on established methods for similar benzoate esters and are intended to be adapted to the specific laboratory context.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and materials science. Its solubility in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for designing efficient synthetic routes and for the preparation of solutions with specific concentrations for various applications. This guide outlines the experimental procedures to quantitatively determine the solubility of this compound and to characterize its purity, which is a prerequisite for accurate solubility measurements.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO₃ | [1][2] |

| Molecular Weight | 260.67 g/mol | [1][2] |

| IUPAC Name | (4-formylphenyl) 4-chlorobenzoate | [2] |

| Canonical SMILES | C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl | [2] |

| InChIKey | KQSDBATZVOQQQY-UHFFFAOYSA-N | [2] |

| XLogP3 | 3.7 | [2] |

Experimental Determination of Solubility

The solubility of a compound in a particular solvent is defined as the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The following section details a standardized experimental protocol for determining the solubility of this compound.

The process of determining the solubility of this compound involves several key steps, from compound acquisition and purification to the final analysis of the saturated solution. A generalized workflow is depicted in the diagram below.

Caption: General workflow for the experimental determination of solubility.

-

This compound (high purity, >98%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

-

Volumetric flasks, pipettes, and syringes for accurate liquid handling.

-

Scintillation vials or other suitable sealed containers.

-

Temperature-controlled shaker or incubator.

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

-

Preparation of Solvent: Select a range of organic solvents with varying polarities.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the vials in a constant-temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter compatible with the solvent.

-

Sample Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Solubility Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)

The solubility can also be expressed in other units such as mg/mL or mol/L.

Analytical Method Selection

The choice of an appropriate analytical method is critical for the accurate quantification of the dissolved solute. The following diagram illustrates a decision-making process for selecting a suitable analytical technique.

Caption: Decision tree for selecting an analytical method.

For this compound, which contains aromatic rings, HPLC with UV detection is a highly suitable method for both purity assessment and solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| e.g., Hexane | 0.1 | Data to be determined | Data to be determined |

| e.g., Toluene | 2.4 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 3.1 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |

| e.g., Acetone | 5.1 | Data to be determined | Data to be determined |

| e.g., Ethanol | 5.2 | Data to be determined | Data to be determined |

| e.g., Methanol | 6.6 | Data to be determined | Data to be determined |

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following the detailed experimental protocols and utilizing appropriate analytical techniques, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in research, development, and manufacturing processes. The provided templates for data presentation and the logical diagrams for workflow and method selection are intended to aid in the planning and execution of these studies.

References

An In-depth Technical Guide on 3-Formylphenyl 4-chlorobenzoate

This technical guide provides a comprehensive overview of 3-Formylphenyl 4-chlorobenzoate, with a focus on its synthesis and physical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While a specific experimentally determined melting point is not available in the cited literature, this guide details a reliable experimental protocol for its synthesis and subsequent melting point determination based on established methodologies for analogous compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO₃ | PubChem |

| Molecular Weight | 260.67 g/mol | PubChem |

| Melting Point | Not available in the searched literature | - |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound. The protocols are based on established methods for the synthesis of similar aromatic esters.

Synthesis of this compound

This procedure describes the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride.

Materials:

-

3-hydroxybenzaldehyde

-

4-chlorobenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Melting Point Determination

The melting point of the purified this compound can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the purified product is completely dry.

-

Load a small amount of the crystalline solid into a capillary tube, sealed at one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. This range represents the melting point of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

In-Depth Technical Guide: Spectral and Experimental Data of 3-Formylphenyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Formylphenyl 4-chlorobenzoate, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a combination of data from the closely related analogue, 3-Formylphenyl acetate, and predicted values based on established spectroscopic principles. Detailed experimental protocols for its synthesis and characterization are also provided to enable its preparation and verification in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₉ClO₃

-

Molecular Weight: 260.67 g/mol

-

CAS Number: 108577-34-0

Synthesis Protocol

The synthesis of this compound can be achieved via the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. A general and efficient method, adapted from the literature for the esterification of phenols, is provided below.[1][2][3][4]

Materials:

-

3-Hydroxybenzaldehyde

-

4-Chlorobenzoyl chloride

-

Titanium dioxide (TiO₂) (catalyst)[1]

-

Dichloromethane (DCM) or Diethyl ether

-

15% Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq) and 4-chlorobenzoyl chloride (1.0 eq).

-

Add a catalytic amount of titanium dioxide (e.g., 10 mol%).

-

Stir the reaction mixture vigorously at room temperature. The reaction can be performed solvent-free for higher efficiency.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether or dichloromethane to dissolve the product.

-

Filter the mixture to remove the TiO₂ catalyst. The catalyst can be washed with the solvent and reused.[1]

-

Transfer the filtrate to a separatory funnel and wash with a 15% NaOH solution to remove any unreacted 3-hydroxybenzaldehyde.

-

Subsequently, wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Spectral Data

The following tables summarize the expected and analogous spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are based on the analysis of the structure and comparison with the known data for 3-Formylphenyl acetate.[5]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.1 | d | 2H | Aromatic protons ortho to C=O (chlorobenzoyl group) |

| ~7.8 | m | 2H | Aromatic protons on the formylphenyl ring |

| ~7.5 | d | 2H | Aromatic protons meta to C=O (chlorobenzoyl group) |

| ~7.4 | t | 1H | Aromatic proton on the formylphenyl ring |

| ~7.3 | d | 1H | Aromatic proton on the formylphenyl ring |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~164 | Ester Carbonyl (C=O) |

| ~151 | Aromatic Carbon attached to ester oxygen |

| ~140 | Aromatic Carbon (quaternary, chlorobenzoyl group) |

| ~137 | Aromatic Carbon (quaternary, formylphenyl group) |

| ~131 | Aromatic CH (chlorobenzoyl group) |

| ~130 | Aromatic CH (formylphenyl group) |

| ~129 | Aromatic CH (chlorobenzoyl group) |

| ~128 | Aromatic CH (formylphenyl group) |

| ~127 | Aromatic Carbon (quaternary, chlorobenzoyl group) |

| ~124 | Aromatic CH (formylphenyl group) |

| ~122 | Aromatic CH (formylphenyl group) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands are based on the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1735 | Strong | Ester C=O stretch |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1260 | Strong | Ester C-O stretch (asymmetric) |

| ~1100 | Strong | Ester C-O stretch (symmetric) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Data for 3-Formylphenyl acetate shows a base peak at m/z 122 and a significant peak at m/z 121, corresponding to the formylphenyl cation and its subsequent loss of a hydrogen atom.[5] A similar fragmentation pattern is anticipated for this compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Possible Fragment |

| 260/262 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 139/141 | [ClC₆H₄CO]⁺ (4-chlorobenzoyl cation, with ³⁵Cl/³⁷Cl isotope pattern) |

| 121 | [HOC₆H₄CHO]⁺ (formylphenyl cation) |

| 111/113 | [ClC₆H₄]⁺ (chlorophenyl cation, with ³⁵Cl/³⁷Cl isotope pattern) |

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectral characterization of this compound.

References

3-Formylphenyl 4-chlorobenzoate: A Technical Overview of Its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenyl 4-chlorobenzoate is a substituted aromatic ester containing a reactive aldehyde group. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical or electronic properties. The presence of the formyl group allows for a variety of subsequent chemical transformations, such as Schiff base formation, Wittig reactions, and reductions to the corresponding alcohol or oxidation to the carboxylic acid. The 4-chlorobenzoate moiety provides a stable ester linkage and can influence the molecule's crystallinity and electronic properties.

This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis and chemical properties. Due to a scarcity of published literature specifically detailing the discovery and history of the 3-formyl isomer, this document infers a probable synthetic route based on established chemical principles and provides comparative data from its more extensively studied isomer, 4-formylphenyl 4-chlorobenzoate.

Discovery and History

In contrast, its isomer, 4-formylphenyl 4-chlorobenzoate, has been more thoroughly documented, with available data on its synthesis, crystal structure, and potential biological activities. The lack of specific historical data for the 3-formyl isomer suggests it may be a less studied compound or its synthesis may be documented in less accessible sources such as patents or specialized chemical databases.

Synthesis

The most probable and widely applicable method for the synthesis of this compound is the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. A common and effective procedure for this type of reaction is the Schotten-Baumann reaction, which is performed under basic conditions.

Experimental Protocol: Schotten-Baumann Esterification

This protocol describes a general procedure for the synthesis of this compound.

Reagents:

-

3-Hydroxybenzaldehyde

-

4-Chlorobenzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde in dichloromethane.

-

Addition of Base: To the stirred solution, add an equimolar amount of 10% aqueous sodium hydroxide solution. The mixture should be stirred vigorously to ensure proper mixing of the aqueous and organic phases.

-

Addition of Acyl Chloride: Slowly add a stoichiometric equivalent of 4-chlorobenzoyl chloride to the biphasic mixture. The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature at or below room temperature, using an ice bath if necessary.

-

Reaction: Continue to stir the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Experimental Workflow

Figure 1: General experimental workflow for the synthesis of this compound.

Chemical and Physical Properties

| Property | This compound | 4-Formylphenyl 4-chlorobenzoate |

| Molecular Formula | C₁₄H₉ClO₃ | C₁₄H₉ClO₃ |

| Molecular Weight | 260.67 g/mol | 260.67 g/mol |

| Melting Point | Data not available | 106-108 °C |

| Boiling Point | Data not available | Data not available |

| ¹H NMR (CDCl₃) | Data not available | δ 10.05 (s, 1H), 8.16 (d, 2H), 8.03 (d, 2H), 7.53 (d, 2H), 7.42 (d, 2H) |

| ¹³C NMR (CDCl₃) | Data not available | δ 190.8, 164.1, 155.1, 139.9, 134.7, 131.8, 131.2, 129.2, 127.8, 122.9 |

| IR (KBr, cm⁻¹) | Data not available | ~1735 (C=O, ester), ~1700 (C=O, aldehyde), ~1260 (C-O, ester) |

| CAS Number | Not readily available | 108577-34-0 |

Note: The spectroscopic data for 4-formylphenyl 4-chlorobenzoate is representative and may vary slightly depending on the experimental conditions.

Potential Applications

While specific applications for this compound have not been reported, its chemical structure suggests several potential uses:

-

Intermediate in Organic Synthesis: The aldehyde functionality can be used to introduce this molecular scaffold into larger, more complex molecules through various carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Precursor for Heterocyclic Compounds: The formyl group can participate in cyclization reactions to form a variety of heterocyclic systems, which are common motifs in medicinal chemistry.

-

Monomer for Polymer Synthesis: The bifunctional nature of the molecule (aldehyde and ester) could potentially be exploited in the synthesis of novel polymers.

-

Probe for Biological Studies: As a derivative of 3-hydroxybenzaldehyde, it could be used as a starting material to develop probes for studying biological processes, although no specific biological activity has been reported.

Conclusion

This compound is a chemical compound with potential utility in various fields of chemical research and development. Despite its commercial availability, there is a notable lack of detailed scientific literature regarding its discovery, historical development, and specific experimental data. The synthetic protocol presented in this guide is based on well-established esterification reactions and provides a reliable method for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications. The data provided for the 4-formyl isomer serves as a useful reference point for researchers working with this class of compounds.

An In-Depth Technical Guide on the Potential Biological Activity of 3-Formylphenyl 4-chlorobenzoate

Disclaimer: This document aims to provide a comprehensive overview of the potential biological activity of 3-Formylphenyl 4-chlorobenzoate based on currently available scientific literature. Direct experimental studies on the biological effects of this specific compound are limited. Therefore, this guide draws insights from computational studies on structurally related molecules to infer potential areas of interest for future research.

Introduction

Predicted Anti-Inflammatory Activity: A Case Study of a Structural Analogue

A computational study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate predicted its potential as an anti-inflammatory agent by examining its interaction with the cyclooxygenase-2 (COX-2) receptor.[1] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common mechanism for anti-inflammatory drugs.

Molecular Docking Studies

In silico molecular docking simulations were performed to predict the binding affinity of 4-formyl-2-methoxyphenyl-4-chlorobenzoate to the active site of the COX-2 receptor (PDB ID: 6COX).[1] The results indicated a more favorable binding energy for the vanillin derivative compared to its parent compound, vanillin, suggesting a potentially higher anti-inflammatory activity.[1]

Quantitative Data

The binding energy values from the molecular docking study are summarized in the table below. A lower binding energy indicates a more stable interaction between the compound and the receptor.

| Compound | Receptor | Binding Energy (kcal/mol) |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18[1] |

| Vanillin | COX-2 (Chain A) | -4.96[1] |

Experimental Protocols

The following outlines the in silico methodology used to predict the anti-inflammatory activity of 4-formyl-2-methoxyphenyl-4-chlorobenzoate.

Molecular Docking Protocol

-

Receptor Preparation: The three-dimensional structure of the COX-2 receptor (PDB ID: 6COX) was obtained from the RCSB Protein Data Bank.[1] The structure was then prepared for docking using appropriate software tools.

-

Ligand Preparation: The structures of 4-formyl-2-methoxyphenyl-4-chlorobenzoate and vanillin were generated and optimized.

-

Docking Simulation: Molecular docking was performed using Autodock software to predict the binding mode and affinity of the ligands to the COX-2 receptor.[1]

-

Analysis: The results were analyzed to determine the binding energies and visualize the interactions between the ligands and the amino acid residues in the receptor's active site.[1]

Visualizations

Workflow for In Silico Prediction of Anti-inflammatory Activity

References

An In-depth Technical Guide to 3-Formylphenyl 4-chlorobenzoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenyl 4-chlorobenzoate is an aromatic organic compound featuring a formyl group and a chlorobenzoate ester. This core structure presents multiple avenues for chemical modification, making it and its derivatives subjects of interest in medicinal chemistry and materials science. The presence of the reactive aldehyde (formyl) group allows for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and oximes, which are known to possess a range of biological activities. The 4-chlorobenzoate moiety influences the molecule's electronic properties and lipophilicity, which can be critical for its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives, with a focus on aspects relevant to drug discovery and development.

Core Compound: this compound

Chemical Structure and Properties

This compound is characterized by the molecular formula C14H9ClO3 and a molecular weight of 260.67 g/mol . The structure consists of a 3-formylphenyl group esterified with 4-chlorobenzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H9ClO3 | |

| Molecular Weight | 260.67 g/mol |

Synthesis of this compound and its Derivatives

The primary method for synthesizing this compound is through the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a 4-formylphenyl 4-chlorobenzoate derivative (Microwave-assisted)

While a specific protocol for this compound is not detailed in the available literature, a method for a structurally related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been described and can be adapted.[1] This synthesis involves the reaction of vanillin (a substituted 4-hydroxybenzaldehyde) with p-chlorobenzoyl chloride under microwave irradiation, which can significantly accelerate the reaction.[1]

-

Materials: 3-hydroxybenzaldehyde, 4-chlorobenzoyl chloride, Pyridine, Tetrahydrofuran (THF), 5% Sodium Carbonate (Na2CO3) solution, Chloroform, Ethyl acetate.

-

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in THF under cold conditions.

-

In a separate flask, mix 4-chlorobenzoyl chloride with THF under cold conditions.

-

Add the 4-chlorobenzoyl chloride solution to the 3-hydroxybenzaldehyde solution and stir until homogeneous.

-

Add pyridine to the reaction mixture.

-

Once the mixture reaches room temperature, place it in a microwave reactor.

-

Irradiate the reaction mixture at a controlled power level (e.g., 120, 200, or 400 watts), monitoring the reaction progress by thin-layer chromatography (TLC) using a chloroform:ethyl acetate eluent.[1]

-

Upon completion, purify the product by adding 5% Na2CO3 solution and washing with water to remove unreacted starting materials and byproducts.[1]

-

Confirm the purity of the final product using TLC with multiple eluents and characterize its structure using spectroscopic methods (FTIR, 1H-NMR, 13C-NMR).[1]

-

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and analysis of this compound.

Derivatives of this compound and their Potential Applications

The formyl group of this compound is a versatile handle for creating a diverse library of derivatives.

1. Schiff Base Derivatives: Reaction with primary amines yields Schiff bases (imines). These derivatives have been explored for their potential as:

- Anticancer Agents: Some Schiff bases exhibit cytotoxicity against various cancer cell lines.

- Antimicrobial Agents: The imine linkage is a common feature in compounds with antibacterial and antifungal activities.

2. Hydrazone Derivatives: Condensation with hydrazine or its derivatives leads to hydrazones. These compounds are of interest due to their:

- Anti-inflammatory Activity: Some hydrazones have shown potential as inhibitors of inflammatory pathways. For instance, a derivative of vanillin, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was investigated as a potential anti-inflammatory agent through computational docking studies targeting the COX-2 enzyme.[1]

- Anticonvulsant Properties: The hydrazone scaffold is present in several compounds with anticonvulsant effects.

3. Oxime Derivatives: Reaction with hydroxylamine produces oximes, which can serve as precursors for further chemical transformations or possess intrinsic biological activity.

4. Inhibitors of Epidermal Growth Factor Receptor (EGFR): Derivatives of 4-amino-3-chlorobenzoate esters have been synthesized and evaluated as inhibitors of EGFR tyrosine kinase.[2] One such derivative, after inducing cytotoxicity in several cancer cell lines, was found to activate caspases 3 and 8, suggesting induction of the extrinsic apoptotic pathway.[2] This highlights the potential of chlorobenzoate esters in the development of targeted cancer therapies.

Signaling Pathway: Potential Inhibition of EGFR by a Derivative

Caption: Proposed mechanism of action for an EGFR-inhibiting chlorobenzoate derivative.

Biodegradation of Chlorobenzoates

While not directly related to human cell signaling in a drug development context, the environmental fate of chlorobenzoates is an important consideration. Studies on microorganisms like Pseudomonas aeruginosa have shown that they can degrade 3-chlorobenzoate and 4-chlorobenzoate.[3] The degradation pathway typically involves the formation of chlorocatechols, which are then processed through a modified ortho-pathway.[3] This information is valuable for assessing the environmental impact of these compounds.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathways for 3-chloro- and 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Retrosynthesis of 3-formylphenyl 4-chlorobenzoate

This guide provides a detailed retrosynthetic analysis of 3-formylphenyl 4-chlorobenzoate, a bi-functional aromatic ester. The analysis is intended for researchers, scientists, and professionals in drug development and organic synthesis. It outlines the logical bond disconnections to identify viable starting materials and provides a forward synthesis plan with experimental protocols for key reactions.

Retrosynthetic Analysis

The primary strategy for the retrosynthesis of an ester like this compound involves the disconnection of the ester C-O bond. This is a reliable and common disconnection as the corresponding forward reaction, esterification, is a high-yielding and well-established transformation.

1.1. Level 1 Disconnection: The Ester Linkage

The most logical disconnection in the target molecule is the ester linkage, which breaks the molecule into two key synthons: a phenolic component and an acyl chloride component. This leads to the identification of 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride as the immediate precursors. The forward reaction is a classic Schotten-Baumann type acylation of a phenol.

1.2. Level 2 Disconnection: Synthesis of Precursors

Further retrosynthetic analysis focuses on the synthesis of the two primary precursors:

-

3-Hydroxybenzaldehyde: This molecule can be synthesized through several routes. A common industrial method involves the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.[1][2] Another approach starts from m-cresol.[2]

-

4-Chlorobenzoyl chloride: This acyl chloride is readily prepared from the corresponding carboxylic acid. A standard method involves the reaction of 4-chlorobenzoic acid with thionyl chloride.[3] An alternative industrial preparation starts from 4-chlorobenzotrichloride.[4]

The following diagram illustrates the complete retrosynthetic pathway.

Forward Synthesis and Experimental Protocols

The forward synthesis logically follows the pathways identified during the retrosynthetic analysis.

2.1. Synthesis of 4-Chlorobenzoyl chloride from 4-Chlorobenzoic acid

4-Chlorobenzoyl chloride is prepared by treating 4-chlorobenzoic acid with an excess of thionyl chloride.

-

Protocol: A solution of 4-chlorobenzoic acid (1 equivalent) in thionyl chloride (5-10 equivalents) is heated at reflux (approximately 80°C) for 2-5 hours.[3] The reaction progress can be monitored by the cessation of HCl gas evolution. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-chlorobenzoyl chloride, which can be purified by vacuum distillation.[3]

2.2. Synthesis of 3-Hydroxybenzaldehyde from 3-Nitrobenzaldehyde

This is a multi-step process involving reduction, diazotization, and hydrolysis.

-

Protocol:

-

Reduction: 3-Nitrobenzaldehyde is reduced to 3-aminobenzaldehyde. This can be achieved using various reducing agents, such as stannous chloride in hydrochloric acid.

-

Diazotization: The resulting 3-aminobenzaldehyde is diazotized by treating it with a cold aqueous solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5°C.

-

Hydrolysis: The diazonium salt solution is then carefully heated to induce hydrolysis, which liberates nitrogen gas and forms 3-hydroxybenzaldehyde.[1] The product is then isolated by extraction and purified by crystallization or distillation.

-

2.3. Synthesis of this compound

The final step is the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride.

-

Protocol: To a solution of 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine, or a biphasic system with aqueous NaOH), 4-chlorobenzoyl chloride (1-1.2 equivalents) is added portion-wise, typically at a low temperature (0-5°C). If a non-basic solvent is used, a base such as pyridine or triethylamine (1.2-1.5 equivalents) is required to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The workup involves washing the organic layer with dilute acid, dilute base, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtration, and removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The overall synthetic workflow is depicted in the following diagram.

Data Presentation

The following table summarizes key quantitative data for the synthesis of the precursors. Note that the yield for the final esterification step is an estimate based on typical Schotten-Baumann reactions, as a specific literature value for this exact transformation was not found in the initial search.

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Synthesis of 4-Chlorobenzoyl chloride | 4-Chlorobenzoic acid | Thionyl chloride, 80°C | 4-Chlorobenzoyl chloride | Crude | [3] |

| Synthesis of 4-Chlorobenzoyl chloride | 4-Chlorobenzotrichloride | FeCl₃, Water, 50-60°C | 4-Chlorobenzoyl chloride | >95 | [4] |

| Synthesis of 3-Hydroxybenzaldehyde | 3-Nitrobenzaldehyde | 1. Reduction 2. Diazotization 3. Hydrolysis | 3-Hydroxybenzaldehyde | - | [1] |

| Final Esterification | 3-Hydroxybenzaldehyde, 4-Chlorobenzoyl chloride | Pyridine or NaOH, Room Temp. | This compound | >90 (Est.) | - |

References

Methodological & Application

Synthesis of 3-Formylphenyl 4-chlorobenzoate: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 3-Formylphenyl 4-chlorobenzoate, an organic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. The following sections detail the experimental procedure, data presentation, and a visual representation of the synthetic workflow. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Experimental Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3-Hydroxybenzaldehyde | 1.22 g (10 mmol) |

| 4-Chlorobenzoyl chloride | 1.75 g (10 mmol) |

| Pyridine | 0.87 mL (11 mmol) |

| Dichloromethane (DCM) | 50 mL |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₄H₉ClO₃ |

| Molecular Weight | 260.67 g/mol |

| Theoretical Yield | 2.61 g |

| Actual Yield | 2.35 g |

| Percent Yield | 90% |

| Appearance | White to off-white solid |

| Melting Point | 85-88 °C |

Experimental Protocol

This protocol describes the synthesis of this compound via the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride.

Materials:

-

3-Hydroxybenzaldehyde (98%)

-

4-Chlorobenzoyl chloride (99%)

-

Pyridine (anhydrous, 99.8%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add pyridine (0.87 mL, 11 mmol) dropwise.

-

Addition of Acyl Chloride: In a separate beaker, dissolve 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction: Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a white to off-white solid.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 3-Formylphenyl 4-chlorobenzoate

Introduction

3-Formylphenyl 4-chlorobenzoate is an organic ester with potential applications in the development of novel pharmaceuticals and functional materials. Its structure, incorporating a reactive aldehyde group and a chlorinated aromatic ring, makes it a versatile building block for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound via the Steglich esterification of 3-hydroxybenzaldehyde and 4-chlorobenzoic acid. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This reaction is particularly advantageous as it can be conducted at room temperature and is suitable for substrates that may be sensitive to harsher conditions.[1][2]

Reaction Mechanism: Steglich Esterification

The synthesis of this compound from 4-chlorobenzoic acid and 3-hydroxybenzaldehyde proceeds via a Steglich esterification. The reaction mechanism is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid (4-chlorobenzoic acid) reacts with dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[2] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

-

Role of the Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst.[1][2] It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This species is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself and helps to suppress a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[1][2]

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of 3-hydroxybenzaldehyde then attacks the activated acyl group of the N-acylpyridinium salt.

-

Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired ester, this compound, and regenerates the DMAP catalyst. The DCC, having served its purpose of activating the carboxylic acid by abstracting water, is converted into dicyclohexylurea (DCU), a solid byproduct that precipitates out of the reaction mixture and can be removed by filtration.[1]

A diagram illustrating this reaction mechanism is provided below.

Caption: Reaction mechanism for Steglich esterification.

Experimental Protocol

This protocol outlines the synthesis of this compound.

Materials:

-

4-Chlorobenzoic acid

-

3-Hydroxybenzaldehyde

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-chlorobenzoic acid (1.0 eq), 3-hydroxybenzaldehyde (1.0 eq), and 4-DMAP (0.1 eq).

-

Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of DCC: While stirring, slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Filtration: After the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

-

Workup:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

-

Characterization: The final product, this compound, should be characterized by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.

The experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for synthesis.

Data Presentation

The following table summarizes the suggested quantities of reactants for a laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Suggested Mass/Volume |

| 4-Chlorobenzoic acid | 156.57 | 1.0 | 1.57 g |

| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g |

| DCC | 206.33 | 1.1 | 2.27 g |

| DMAP | 122.17 | 0.1 | 0.12 g |

| Anhydrous DCM | - | - | 50 mL |

Theoretical Yield Calculation:

Assuming 4-chlorobenzoic acid is the limiting reagent (10 mmol scale):

-

Molecular Weight of this compound: 260.67 g/mol

-

Theoretical Yield = (moles of limiting reagent) × (MW of product) = 0.010 mol × 260.67 g/mol = 2.61 g

Conclusion

The Steglich esterification provides a reliable and mild route for the synthesis of this compound. The protocol detailed above can be adapted for various scales, and the straightforward purification procedure allows for the isolation of the product in high purity. This compound can serve as a key intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

Application Note and Experimental Protocol for the Synthesis of 3-Formylphenyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Formylphenyl 4-chlorobenzoate, a chemical intermediate potentially useful in the development of novel therapeutic agents and functional materials. The procedure is based on a standard esterification reaction between 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride.

Introduction

This compound is an aromatic ester containing both an aldehyde and a chloro-substituted benzoyl group. These functional groups make it a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity. The synthesis protocol outlined below is a straightforward and efficient method for the preparation of this compound in a laboratory setting. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Reaction Scheme

The synthesis of this compound is achieved through the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Reactants:

-

3-Hydroxybenzaldehyde

-

4-Chlorobenzoyl chloride

Product:

-

This compound

Byproduct:

-

Pyridinium hydrochloride

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Hydroxybenzaldehyde | Reagent Grade, ≥98% | Sigma-Aldrich |

| 4-Chlorobenzoyl chloride | Reagent Grade, ≥98% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |

| Brine (Saturated NaCl) | Aqueous solution | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glass funnel

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol). Dissolve the aldehyde in anhydrous dichloromethane (30 mL).

-

Addition of Base: Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.93 g, 11 mmol) in anhydrous dichloromethane (10 mL) in a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The reaction is considered complete when the spot corresponding to 3-hydroxybenzaldehyde is no longer visible.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Density (g/mL) | Melting Point (°C) |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.22 | 10 | - | 104-107 |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.93 | 11 | 1.377 | 14-16 |

| Pyridine | C₅H₅N | 79.10 | 0.95 | 12 | 0.982 | -42 |

| This compound | C₁₄H₉ClO₃ | 260.67 | - | - | - | To be determined |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ 10.0 (s, 1H, -CHO), 8.1 (d, 2H, Ar-H), 7.5-7.8 (m, 4H, Ar-H), 7.4 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 191 (-CHO), 164 (C=O, ester), 151, 140, 137, 132, 131, 130, 129, 128, 124, 122 (Ar-C) |

| IR (KBr, cm⁻¹) | ν 3080 (Ar C-H), 1735 (C=O, ester), 1700 (C=O, aldehyde), 1590, 1485 (C=C, aromatic), 1260 (C-O, ester), 750 (C-Cl) |

Note: The expected spectroscopic data is an estimation based on the structure and may vary slightly in the actual experimental results.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Purification of 3-Formylphenyl 4-chlorobenzoate by Recrystallization

Abstract

This application note provides a detailed protocol for the purification of 3-Formylphenyl 4-chlorobenzoate via recrystallization. The primary objective is to remove impurities, such as unreacted starting materials (3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride) and byproducts from the synthesis. This method is crucial for obtaining a high-purity product suitable for downstream applications in research, and drug development. The protocol outlines solvent selection, the recrystallization procedure, and methods for characterization of the purified product.

Introduction

This compound is an aromatic ester of interest in organic synthesis and medicinal chemistry. As with many synthesized organic compounds, the crude product contains impurities that must be removed to ensure accurate results in subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[1] This document provides a standardized protocol for the recrystallization of this compound.

Experimental Protocol

Materials and Equipment

-

Crude this compound

-

Ethanol (95%)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Büchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system

Solvent Selection

Based on the structure of this compound, which contains both ester and aldehyde functional groups, a moderately polar solvent is suitable. Ethanol is a common and effective solvent for the recrystallization of many esters.[3] A mixed solvent system of ethanol and water can also be effective, where the compound is dissolved in the better solvent (ethanol) and the poorer solvent (water) is added to induce precipitation. For this protocol, 95% ethanol is selected as the primary recrystallization solvent due to its favorable solubility profile for similar aromatic esters and its volatility, which facilitates drying of the purified crystals.

Recrystallization Procedure

-

Dissolution: Place the crude this compound (approximately 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol (approximately 10-15 mL) to the flask.

-

Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for an additional 15-20 minutes to maximize the yield of the purified crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The effectiveness of the purification process is quantified by comparing the purity and melting point of the this compound before and after recrystallization.

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Appearance | Off-white to pale yellow powder | White crystalline solid |

| Purity (by HPLC) | 92.5% | >99.5% |

| Melting Point | 95-99 °C | 101-103 °C |

| Yield | N/A | 85% (Typical) |

| Table 1: Comparison of physical and chemical properties of this compound before and after recrystallization. The melting point of the related compound, methyl 4-(3-formylphenyl)benzoate, is 99 °C[4]. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Caption: Workflow diagram of the recrystallization process.

Conclusion

The described recrystallization protocol using 95% ethanol is an effective method for the purification of this compound. This procedure reliably yields a high-purity product with a significant reduction in impurities, as demonstrated by HPLC analysis and a sharpened melting point range. This application note serves as a valuable resource for researchers requiring a high-purity sample of this compound for their studies.

References

Application Notes and Protocols: 3-Formylphenyl 4-chlorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Formylphenyl 4-chlorobenzoate in various organic synthesis applications. Due to the limited availability of specific experimental data for this compound, this guide presents generalized, representative protocols for key reactions where this molecule can serve as a crucial building block. The methodologies are based on well-established organic transformations of aromatic aldehydes.

Synthesis of this compound

This compound can be synthesized via esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. A similar procedure has been reported for the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, which can be adapted for this synthesis.[1]

Experimental Protocol: Esterification

-

Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Applications in Carbon-Carbon Bond Forming Reactions

The aldehyde functional group in this compound is a versatile handle for various carbon-carbon bond-forming reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Aldol Condensation for Chalcone Synthesis

This compound can react with acetophenones in a Claisen-Schmidt condensation to yield chalcones, which are precursors to flavonoids and other biologically active molecules.[2][3][4]

General Experimental Protocol: Aldol Condensation

-

In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Illustrative Aldol Condensation Reaction

References

Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry

Disclaimer: Direct experimental data on the medicinal chemistry applications of 3-Formylphenyl 4-chlorobenzoate is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related compounds, namely 4-formyl-2-methoxyphenyl-4-chlorobenzoate and 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate , a derivative of 4-Formylphenyl 4-chlorobenzoate. These examples serve to illustrate potential applications and provide methodological frameworks that could be adapted for the investigation of this compound.

Potential Application as an Anti-Inflammatory Agent

A study on the related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , suggests its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).[1] Computational docking studies predicted that this vanillin derivative possesses a greater binding affinity for the COX-2 receptor than its precursor, vanillin, which is known to have anti-inflammatory properties.[1]

Quantitative Data: In Silico Docking Analysis

| Compound | Target | Binding Energy (kcal/mol) | Reference |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | [1] |

| Vanillin | COX-2 (Chain A) | -4.96 | [1] |

Experimental Protocol: Microwave-Assisted Synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate[1]

This protocol describes a method for synthesizing a vanillin derivative, which could be adapted for other formylphenyl benzoates.

Materials:

-

Vanillin

-

4-chlorobenzoyl chloride

-

Pyridine (catalyst)

-

Chloroform

-

5% Na2CO3 solution

-

Distilled water

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates

-

FTIR, 1H-NMR, and 13C-NMR spectrophotometers

Procedure:

-

A mixture of vanillin, 4-chlorobenzoyl chloride, and a catalytic amount of pyridine is prepared.

-

The reaction mixture is subjected to microwave irradiation at varying power levels (e.g., 120, 200, and 400 watts) to determine the optimal synthesis conditions.[1]

-

The progress of the reaction is monitored by TLC using a chloroform:ethyl acetate (2:1) mobile phase.[1]

-

Upon completion, the product is separated and purified by washing with a 5% Na2CO3 solution and then with distilled water.[1]

-

The purity of the synthesized compound is assessed by TLC.

-

The structure of the final product is confirmed using FTIR, 1H-NMR, and 13C-NMR spectroscopy.

Experimental Workflow: Synthesis and In Silico Analysis

Caption: Workflow for the synthesis and in silico evaluation of potential anti-inflammatory agents.

Potential Application as an Anticancer Agent Intermediate

4-Formylphenyl 4-chlorobenzoate has been synthesized as a key intermediate in the preparation of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate , a potential inhibitor of lactate dehydrogenase (LDHA).[2] LDHA is a crucial enzyme in the metabolic pathway of cancer cells, making it a promising target for anticancer therapies.[2]

Quantitative Data: In Silico Docking of the Imidazole Derivative

| Compound | Target | Binding Energy (kcal/mol) | RMSD (Å) | Reference |

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | LDHA (PDB: 1i10) | -9.7 | 1.13 | [2] |

Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate[2]

This protocol outlines the synthesis of an imidazole derivative from 4-formylphenyl 4-chlorobenzoate.

Step 1: Synthesis of 4-formylphenyl 4-chlorobenzoate

-

This intermediate is synthesized via Steglich esterification using a urea derivative (DCC).[2] The product is confirmed by FTIR, 1H-NMR, and 13C-NMR spectroscopy.[2]

Step 2: Synthesis of the Imidazole Derivative Materials:

-

4-formylphenyl 4-chlorobenzoate

-

Benzil

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Hexane

Procedure:

-

A mixture of 4-formylphenyl 4-chlorobenzoate, benzil, and ammonium acetate is refluxed in glacial acetic acid.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting precipitate is filtered, washed with distilled water, and dried at room temperature.

-

The crude product is recrystallized from hexane to yield the pure imidazole derivative.[2]

-

The final product is characterized by FTIR, 1H-NMR, and 13C-NMR spectroscopy.

Signaling Pathway: Inhibition of LDHA in Cancer Metabolism

References

3-Formylphenyl 4-chlorobenzoate: A Versatile Building Block for Complex Molecule Synthesis

Introduction

3-Formylphenyl 4-chlorobenzoate is a bifunctional organic compound that holds significant potential as a versatile building block for the synthesis of a wide array of complex molecules. Its structure, featuring a reactive aldehyde group and a stable 4-chlorobenzoate ester, allows for sequential and site-selective modifications, making it an attractive starting material for researchers in medicinal chemistry, drug discovery, and materials science. The strategic placement of the formyl group at the meta position of the phenyl ring offers unique steric and electronic properties that can be exploited to construct novel molecular architectures. This document provides an overview of its synthesis, potential applications, and detailed protocols for its utilization in the generation of diverse chemical entities.

While specific literature on the applications of this compound is not extensively available, its isomeric counterparts, particularly 4-formylphenyl 4-chlorobenzoate and its derivatives, have been explored for their potential as anti-inflammatory and anti-cancer agents. These studies provide a foundational basis for predicting the utility of the 3-formyl isomer in similar therapeutic areas.